molecular formula C22H25N3O2S B2438278 1-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 1797191-25-3

1-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one

Cat. No. B2438278
CAS RN: 1797191-25-3
M. Wt: 395.52
InChI Key: QLGCMSNIBLZZFM-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also commonly known as GSK-3 inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Thiazolidinone and Imidazolidinone Derivatives: Scientific Research Applications

Synthesis and Biological Evaluation : A study by Holota et al. (2019) describes the synthesis of 5-enamine-4-thiazolidinone derivatives evaluated for trypanocidal and anticancer activity. These compounds showed significant activity against Trypanosoma species and human tumor cell lines, suggesting their potential as leads for developing new therapeutic agents (Holota et al., 2019).

Antimicrobial and Anticonvulsant Agents : Research by Kaur et al. (2012) synthesized new substituted benzoxazepine and benzothiazepine derivatives, exploring their antipsychotic and anticonvulsant activities. This highlights the versatility of thiazolidinone frameworks in generating biologically active compounds with potential applications in treating neurological disorders (Kaur et al., 2012).

Anti-Inflammatory, Analgesic, and Anticancer Activities : Küçükgüzel et al. (2013) reported on celecoxib derivatives with thiazolidinone motifs, exhibiting various biological activities, including anti-inflammatory, analgesic, and anticancer effects. These compounds were also evaluated for their potential as anti-HCV agents, demonstrating the broad therapeutic potential of thiazolidinone derivatives (Küçükgüzel et al., 2013).

Antimicrobial Activity of Thiazolidinone Derivatives : The study by El Azab and Abdel-Hafez (2015) on the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety revealed promising antimicrobial activity against various bacterial and fungal strains. This underscores the potential of thiazolidinone derivatives in addressing infectious diseases (El Azab & Abdel-Hafez, 2015).

properties

IUPAC Name

1-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-21(17-24-13-14-25(22(24)27)19-9-5-2-6-10-19)23-12-11-20(28-16-15-23)18-7-3-1-4-8-18/h1-10,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGCMSNIBLZZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one

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